N-Fmoc-4-(4-morpholinyl)-L-phenylalanine
Description
N-Fmoc-4-(4-morpholinyl)-L-phenylalanine is a modified amino acid derivative widely used in peptide synthesis and drug discovery. The compound features an Fmoc (9-fluorenylmethoxycarbonyl) group protecting the α-amino group of L-phenylalanine, while the phenyl ring at the 4-position is substituted with a morpholinyl moiety—a six-membered heterocyclic ring containing one oxygen and one nitrogen atom. This substitution imparts unique solubility, electronic, and steric properties, making it valuable for designing peptides with enhanced bioavailability or tailored interactions .
Properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-morpholin-4-ylphenyl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28N2O5/c31-27(32)26(17-19-9-11-20(12-10-19)30-13-15-34-16-14-30)29-28(33)35-18-25-23-7-3-1-5-21(23)22-6-2-4-8-24(22)25/h1-12,25-26H,13-18H2,(H,29,33)(H,31,32)/t26-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COLIMDRKWIEWEU-SANMLTNESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C2=CC=C(C=C2)C[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Fmoc-4-(4-morpholinyl)-L-phenylalanine typically involves multiple steps:
Fmoc Protection:
Formation of the Propanoic Acid Backbone: This step might involve the use of various coupling reagents such as EDCI or DCC to form the amide bond.
Morpholine Ring Introduction: The morpholine ring can be introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This includes the use of automated synthesizers and large-scale reactors to handle the multi-step synthesis efficiently.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring or the morpholine ring.
Reduction: Reduction reactions can target the carbonyl groups or the aromatic rings.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like KMnO₄ or H₂O₂.
Reduction: Reagents like LiAlH₄ or NaBH₄.
Substitution: Reagents like halogens (Br₂, Cl₂) or nucleophiles (NH₃, OH⁻).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
Synthesis of Peptides: The Fmoc group is commonly used in solid-phase peptide synthesis.
Catalysis: The compound can act as a ligand in various catalytic reactions.
Biology
Drug Development: Potential use in the design of new pharmaceuticals due to its structural complexity.
Bioconjugation: Used in the modification of biomolecules for research purposes.
Medicine
Therapeutic Agents: Investigated for potential therapeutic properties.
Diagnostic Tools: Used in the development of diagnostic assays.
Industry
Material Science: Applications in the development of new materials with specific properties.
Chemical Manufacturing: Used as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of N-Fmoc-4-(4-morpholinyl)-L-phenylalanine depends on its specific application. In peptide synthesis, the Fmoc group protects the amine functionality, preventing unwanted reactions. In drug development, the compound’s structure allows it to interact with specific molecular targets, such as enzymes or receptors, modulating their activity.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below summarizes key structural analogs of N-Fmoc-4-(4-morpholinyl)-L-phenylalanine, highlighting substituent variations and their implications:
Key Research Findings
Solubility and Polarity
- Morpholinyl Substitution : The morpholinyl group enhances aqueous solubility compared to hydrophobic substituents like biphenyl (e.g., N-Fmoc-4-(3-chlorophenyl)-L-phenylalanine, 497.98 g/mol) due to its polar heterocyclic structure .
- Halogen vs. Morpholinyl : Chlorine (421.87 g/mol) and fluorine (405.41 g/mol) substituents reduce solubility but improve membrane permeability in drug design, whereas morpholinyl balances polarity and bioavailability .
Electronic Effects
- Electron-Donating Groups : Methoxy-substituted derivatives (417.46 g/mol) stabilize cationic intermediates in solid-phase synthesis, improving coupling efficiency .
- Electron-Withdrawing Groups : Nitro (432.42 g/mol) and fluorine substituents alter aromatic ring electronics, influencing peptide-receptor interactions .
Steric Considerations
- Morpholinyl Flexibility : The morpholinyl ring offers moderate steric bulk while maintaining conformational flexibility, advantageous for designing constrained peptides .
Biological Activity
N-Fmoc-4-(4-morpholinyl)-L-phenylalanine is a modified amino acid commonly used in peptide synthesis and medicinal chemistry. Its unique structure, featuring an Fmoc protecting group and a morpholine moiety, enhances its utility in biological applications. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.
Chemical Structure and Properties
This compound consists of:
- Fmoc Group : A protective group that prevents unwanted reactions during peptide synthesis.
- Morpholine Ring : Contributes to the compound's biological interactions.
The general structure can be represented as follows:
The biological activity of this compound is primarily linked to its role in peptide synthesis. The Fmoc group protects the amino group during peptide bond formation, while the morpholine ring can engage in significant molecular interactions. This compound is involved in:
- Peptide Coupling : Facilitates the formation of peptide bonds with other amino acids.
- Enzyme Interactions : The morpholine component may enhance binding to specific enzymes or receptors.
Biological Activity Overview
| Biological Activity | Description |
|---|---|
| Antimicrobial Activity | Exhibited activity against various strains of bacteria, including mycobacteria. |
| Peptide Synthesis | Serves as a building block for complex peptides used in drug development. |
| Enzyme Inhibition | Potential to inhibit specific enzymes, contributing to therapeutic effects. |
Antimicrobial Activity
Research indicates that derivatives of phenylalanine, including this compound, show promising antimicrobial properties. A study highlighted its effectiveness against Mycobacterium abscessus, with a minimum inhibitory concentration (MIC) ranging from 6.25 to 12.5 μM . This suggests that modifications to the phenylalanine structure can enhance antimicrobial potency.
Peptide Synthesis Applications
This compound is extensively utilized in solid-phase peptide synthesis (SPPS). The Fmoc protecting group allows for sequential addition of amino acids, facilitating the creation of complex peptides with specific functionalities. Its incorporation into peptides has been shown to improve solubility and bioactivity.
Enzyme Interaction Studies
Studies have demonstrated that compounds similar to this compound can act as inhibitors for various enzymes involved in disease processes. For instance, some derivatives have shown potential as inhibitors of HIV transmission by targeting specific cellular receptors . This highlights the versatility of this compound in developing therapeutics for viral infections.
Q & A
Basic: What are the optimal synthetic routes for N-Fmoc-4-(4-morpholinyl)-L-phenylalanine, and how is purity ensured?
Methodological Answer:
The synthesis typically involves introducing the morpholinyl group to L-phenylalanine via nucleophilic aromatic substitution or coupling reactions, followed by Fmoc protection. Critical steps include:
- Substitution Reaction : Reacting 4-halo-L-phenylalanine (e.g., 4-chloro or 4-bromo derivatives) with morpholine under basic conditions (e.g., K₂CO₃/DMF) .
- Fmoc Protection : Using fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in a biphasic system (dioxane/water) with NaHCO₃ to protect the amino group while maintaining pH >7 to avoid side reactions .
- Purification : Reverse-phase HPLC or flash chromatography with gradients of acetonitrile/water (0.1% TFA) to isolate the product. Purity (>95%) is confirmed via analytical HPLC and mass spectrometry (ESI-MS) .
Basic: Which analytical techniques are essential for characterizing this compound?
Methodological Answer:
Key techniques include:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR in deuterated solvents (e.g., DMSO-d₆) to verify regioselective substitution and Fmoc protection. The morpholinyl group’s protons resonate at δ 2.5–3.5 ppm, while Fmoc aromatic protons appear at δ 7.2–7.8 ppm .
- Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular weight (e.g., C₂₈H₃₄N₂O₅: expected [M+H]⁺ = 479.25) .
- HPLC : Purity assessment using a C18 column (e.g., 70:30 acetonitrile/water, 0.1% TFA) with UV detection at 265 nm (Fmoc absorbance) .
Advanced: How does the morpholinyl substituent influence peptide stability and conformational dynamics?
Methodological Answer:
The morpholinyl group’s electron-rich oxygen and rigid heterocycle can:
- Enhance Solubility : Improve aqueous solubility via hydrogen bonding, critical for solid-phase peptide synthesis (SPPS) .
- Alter Secondary Structure : Stabilize β-turn motifs in peptides, as observed via circular dichroism (CD) spectroscopy in analogues like Fmoc-4-azidophenylalanine .
- Impact Proteolytic Stability : Reduce enzymatic degradation rates compared to unmodified phenylalanine, as shown in protease assays (e.g., trypsin/chymotrypsin) .
Advanced: How can researchers resolve contradictions in reported solubility data for this compound?
Methodological Answer:
Discrepancies often arise from solvent choice and pH:
- Co-Solvent Systems : Use DMF:THF (1:1) for SPPS or DMSO for aqueous buffers. Solubility increases at pH >8 due to deprotonation of the carboxylic acid .
- Empirical Testing : Compare solubility in 10+ solvents (e.g., acetonitrile, methanol, dichloromethane) via turbidity assays. Documented protocols for Fmoc-4-nitro-L-phenylalanine show solubility >50 mg/mL in DMF .
- Contamination Checks : Analyze via TLC for byproducts (e.g., Fmoc-deprotected species) that may artificially lower solubility .
Advanced: What strategies mitigate racemization during SPPS incorporation of this compound?
Methodological Answer:
Racemization risks are minimized by:
- Activation Conditions : Use HOBt/DIC coupling reagents instead of carbodiimides alone, reducing base-mediated epimerization .
- Low-Temperature Coupling : Perform reactions at 4°C, as demonstrated for Fmoc-4-azidophenylalanine, achieving <1% racemization .
- Chiral HPLC Validation : Post-synthesis analysis with a Chiralpak® column (hexane:isopropanol, 90:10) to confirm enantiopurity .
Advanced: How does the morpholinyl group affect peptide-receptor binding interactions?
Methodological Answer:
The morpholinyl group’s steric and electronic properties can:
- Enhance Binding Affinity : In kinase inhibitors, the morpholine oxygen forms hydrogen bonds with ATP-binding pockets, as seen in analogues like Fmoc-4-fluorophenylalanine .
- Modulate Selectivity : Reduce off-target effects in G-protein-coupled receptors (GPCRs) by altering side-chain bulk, validated via competitive binding assays (e.g., IC₅₀ shifts) .
- Quantitative Analysis : Use molecular dynamics (MD) simulations (e.g., AMBER force fields) to predict binding poses and compare with X-ray crystallography data .
Advanced: How to troubleshoot low coupling efficiency of this compound in automated SPPS?
Methodological Answer:
Low efficiency (e.g., <90%) is addressed by:
- Double Coupling : Repeat activation with fresh HATU/HOAt in DMF for 1 hr per cycle .
- Side-Chain Protection : Ensure the morpholinyl group is unprotected (if inert) or temporarily protected with Boc if reactive .
- Real-Time Monitoring : Use ninhydrin tests or LC-MS after each coupling step to identify incomplete reactions .
Advanced: What are the stability limits of this compound under acidic/basic conditions?
Methodological Answer:
- Acidic Conditions : Stable in 20% piperidine/DMF (Fmoc deprotection) for ≤30 min but degrades in TFA >2 hr, forming morpholine-TFA adducts .
- Basic Conditions : Avoid pH >10 (e.g., NaOH) to prevent Fmoc cleavage; stability confirmed via HPLC in pH 7–9 buffers for 24 hr .
- Long-Term Storage : Store at -20°C under argon; room-temperature stability is ≤1 week (vs. 6 months for Fmoc-Phe(4-Cl)-OH) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
